5-Hydroxy-5-phenylvaleronitrile
Description
5-Hydroxy-5-phenylvaleronitrile is a nitrile derivative featuring a five-carbon valeronitrile backbone substituted with a hydroxyl (-OH) and phenyl group at the 5-position.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-hydroxy-5-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8H2 |
InChI Key |
SZBSQNGXQVBYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Backbone Variations
- 5-Methyl-5-phenylhydantoin (CAS 6843-49-8): This compound contains a hydantoin ring (a urea derivative) with methyl and phenyl substituents. Unlike this compound, it lacks a nitrile group but shares the 5-phenyl substitution pattern.
1-Methyl-1-phenylhydrazine (CAS 618-40-6) :
A hydrazine derivative with phenyl and methyl groups. While it shares the phenyl group with the target compound, its hydrazine (-NH-NH2) functional group confers distinct reactivity, such as participation in condensation reactions or use as a reducing agent .- 5-(Hydroxymethyl)picolinonitrile (CAS 1620-77-5): A pyridine-based nitrile with a hydroxymethyl substituent. The aromatic pyridine ring differs from the aliphatic valeronitrile backbone, but both compounds feature nitrile and hydroxyl-related groups. The similarity score of 0.84 (compared to other analogs in ) suggests moderate structural overlap, likely due to the nitrile-hydroxymethyl motif .
Physicochemical Properties
The table below summarizes key data for structurally related compounds:
Key Observations :
- Melting Points : 5-Methyl-5-phenylhydantoin’s high melting point (199–201°C) indicates strong intermolecular forces, likely due to hydrogen bonding in the hydantoin ring. By contrast, this compound’s aliphatic chain may reduce crystallinity, leading to a lower predicted melting point.
- Boiling Points: The low boiling point of 1-Methyl-1-phenylhydrazine (118°C at 21 mm Hg) reflects its volatility, whereas nitriles like 5-(Hydroxymethyl)picolinonitrile typically exhibit higher thermal stability due to polar nitrile groups.
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